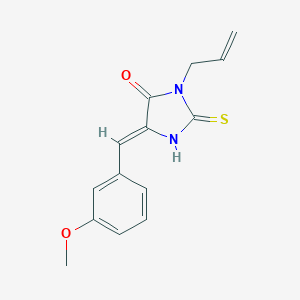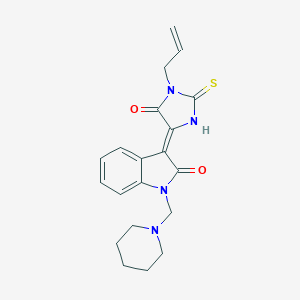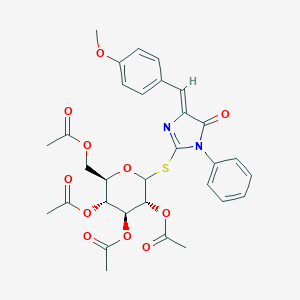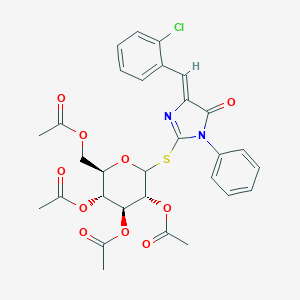![molecular formula C36H28N4O3S2 B303490 2-{[3-cyano-4-(2,3-dimethoxyphenyl)-6-phenylpyridin-2-yl]sulfanyl}-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide](/img/structure/B303490.png)
2-{[3-cyano-4-(2,3-dimethoxyphenyl)-6-phenylpyridin-2-yl]sulfanyl}-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[3-cyano-4-(2,3-dimethoxyphenyl)-6-phenylpyridin-2-yl]sulfanyl}-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide is a chemical compound that has attracted attention in scientific research due to its potential applications in the field of medicine.
Mecanismo De Acción
The mechanism of action of 2-{[3-cyano-4-(2,3-dimethoxyphenyl)-6-phenylpyridin-2-yl]sulfanyl}-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide involves the inhibition of specific enzymes that are involved in the growth and proliferation of cancer cells. The compound can also prevent the aggregation of amyloid-beta peptides, which is a hallmark of Alzheimer's disease.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-{[3-cyano-4-(2,3-dimethoxyphenyl)-6-phenylpyridin-2-yl]sulfanyl}-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide include the inhibition of cell growth and proliferation, induction of apoptosis, and prevention of amyloid-beta peptide aggregation. The compound has also been shown to have antioxidant and anti-inflammatory properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-{[3-cyano-4-(2,3-dimethoxyphenyl)-6-phenylpyridin-2-yl]sulfanyl}-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide in lab experiments include its potent anticancer and neuroprotective effects, as well as its ability to prevent amyloid-beta peptide aggregation. However, the limitations of using this compound include its low solubility in water and the need for further studies to determine its toxicity and pharmacokinetics.
Direcciones Futuras
For the research on 2-{[3-cyano-4-(2,3-dimethoxyphenyl)-6-phenylpyridin-2-yl]sulfanyl}-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide include the optimization of its synthesis method to increase yields and improve its solubility in water. Further studies are also needed to determine its toxicity and pharmacokinetics in vivo. Additionally, the compound can be modified to improve its potency and selectivity towards specific cancer cell lines or enzymes involved in the pathogenesis of neurodegenerative diseases. Finally, the compound can be tested in animal models to evaluate its efficacy and safety in vivo.
Métodos De Síntesis
The synthesis of 2-{[3-cyano-4-(2,3-dimethoxyphenyl)-6-phenylpyridin-2-yl]sulfanyl}-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide involves the reaction of 2-chloro-3-cyano-4-(2,3-dimethoxyphenyl)-6-phenylpyridine with 4-(6-methyl-1,3-benzothiazol-2-yl)aniline in the presence of a base, followed by the addition of thiol reagent to obtain the desired product. This method has been optimized to produce high yields of the compound.
Aplicaciones Científicas De Investigación
2-{[3-cyano-4-(2,3-dimethoxyphenyl)-6-phenylpyridin-2-yl]sulfanyl}-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide has been studied for its potential applications in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. The compound has been shown to exhibit potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. It has also been found to have neuroprotective effects and can prevent the formation of amyloid-beta peptides that are associated with Alzheimer's disease.
Propiedades
Nombre del producto |
2-{[3-cyano-4-(2,3-dimethoxyphenyl)-6-phenylpyridin-2-yl]sulfanyl}-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide |
|---|---|
Fórmula molecular |
C36H28N4O3S2 |
Peso molecular |
628.8 g/mol |
Nombre IUPAC |
2-[3-cyano-4-(2,3-dimethoxyphenyl)-6-phenylpyridin-2-yl]sulfanyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide |
InChI |
InChI=1S/C36H28N4O3S2/c1-22-12-17-29-32(18-22)45-35(39-29)24-13-15-25(16-14-24)38-33(41)21-44-36-28(20-37)27(19-30(40-36)23-8-5-4-6-9-23)26-10-7-11-31(42-2)34(26)43-3/h4-19H,21H2,1-3H3,(H,38,41) |
Clave InChI |
MOIPUVIZVWXQSS-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)CSC4=C(C(=CC(=N4)C5=CC=CC=C5)C6=C(C(=CC=C6)OC)OC)C#N |
SMILES canónico |
CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)CSC4=C(C(=CC(=N4)C5=CC=CC=C5)C6=C(C(=CC=C6)OC)OC)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-amino-8-bromo-1-(4-methylphenyl)-1H-benzo[f]chromene-2-carbonitrile](/img/structure/B303409.png)
![2-amino-6-chloro-4-(4-methylphenyl)-4H-benzo[h]chromene-3-carbonitrile](/img/structure/B303412.png)
![diethyl 3,10-diamino-1,12-diphenyl-1H,12H-chromeno[5,6-f]chromene-2,11-dicarboxylate](/img/structure/B303415.png)
![ethyl 6-chloro-3-cyano-4-(4-methoxyphenyl)-4H-benzo[h]chromen-2-yliminoformate](/img/structure/B303416.png)
![1-Methyl-5-{[5-({3-methyl-1-[3-(4-morpholinyl)propyl]-5-oxo-2-thioxo-4-imidazolidinylidene}methyl)-2-thienyl]methylene}-3-[3-(4-morpholinyl)propyl]-2-thioxo-4-imidazolidinone](/img/structure/B303417.png)
![5-{3-[(1,3-Dimethyl-5-oxo-2-thioxo-4-imidazolidinylidene)methyl]benzylidene}-1,3-dimethyl-2-thioxo-4-imidazolidinone](/img/structure/B303419.png)
![1-Methyl-5-[4-({3-methyl-1-[3-(4-morpholinyl)propyl]-5-oxo-2-thioxo-4-imidazolidinylidene}methyl)benzylidene]-3-[3-(4-morpholinyl)propyl]-2-thioxo-4-imidazolidinone](/img/structure/B303420.png)
![ethyl {[4-(3,4-dimethoxybenzylidene)-1-methyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}acetate](/img/structure/B303422.png)





